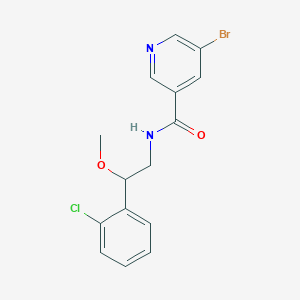
5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Potential Applications
Agricultural and Herbicidal Activity : The structural analogs of 5-bromo-N-(2-(2-chlorophenyl)-2-methoxyethyl)nicotinamide have been investigated for their potential herbicidal activity. Compounds derived from nicotinic acid demonstrated significant efficacy against various weed species, suggesting the potential of these compounds in developing new, natural-product-based herbicides (Chen Yu et al., 2021).
Antibacterial and Antimicrobial Properties : The synthesis of nicotinohydrazones and their evaluation for antimicrobial activities indicates the potential of these compounds as antibacterial agents. The specific structure-activity relationships highlight the importance of certain substituents in enhancing antimicrobial efficacy (Wen-Hui Li, 2009).
Photodynamic Therapy for Cancer Treatment : The synthesis of zinc phthalocyanines substituted with derivatives structurally related to this compound demonstrates high singlet oxygen quantum yield. These compounds show promise as Type II photosensitizers for cancer treatment in photodynamic therapy, underlining their potential in medical applications (M. Pişkin et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-21-14(12-4-2-3-5-13(12)17)9-19-15(20)10-6-11(16)8-18-7-10/h2-8,14H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLHWVREJUNENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CN=C1)Br)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2829573.png)
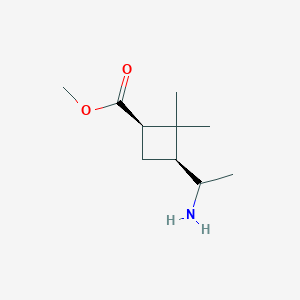
![2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B2829578.png)

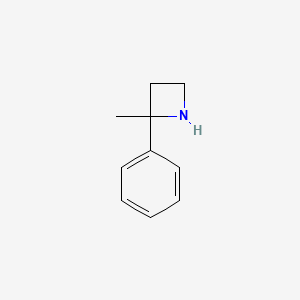
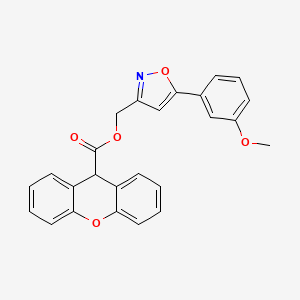
![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)
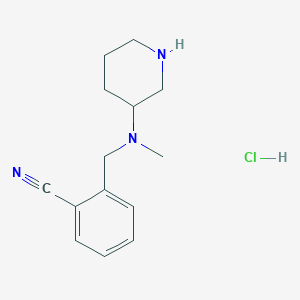
![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)
